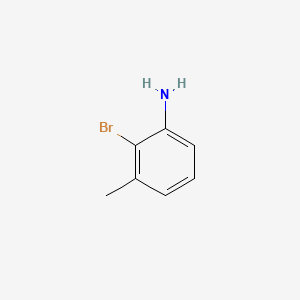
2-Benzyl-4-methyl-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, often involves multi-step chemical reactions including condensation and cyclization processes. For example, the direct synthesis of substituted pyrazoles can be achieved through a 3+2 annulation method, which is a form of cyclocondensation reaction (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and mass spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. The crystal structure of similar compounds has been analyzed, revealing intermolecular hydrogen bonding and π-π stacking interactions which are crucial for understanding the stability and reactivity of these molecules (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles, due to the presence of nitrogen atoms in the pyrazole ring. These reactions can significantly alter the physical and chemical properties of the compound, enabling the synthesis of a wide range of derivatives with potential applications in different fields (El Foujji et al., 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature of the substituents attached to the pyrazole ring. These properties are essential for determining the compound's suitability for various applications, including its use in chemical synthesis and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, such as acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the pyrazole ring and the nature of the substituents. Studies on similar compounds have shown that pyrazole derivatives exhibit interesting reactivity patterns, including the formation of hydrogen bonds and the ability to act as ligands in coordination compounds (Korkusuz & Yıldırım, 2010).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- A study by Cocconcelli et al. (2010) explored the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, which are structurally similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine. This work highlights the methods for synthesizing pyrazol-3-ylamines with various steric and electronic demands (Cocconcelli et al., 2010).
Heterocyclic Chemistry
- Liming et al. (2003) describe the synthesis of heterocyclic compounds involving pyrazole derivatives, similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine. These compounds are of interest in the field of heterocyclic chemistry for their potential applications (Liming et al., 2003).
Structural Analysis
- Thakar et al. (2015) conducted a study on the structural analysis of Schiff base ligands derived from pyrazolone compounds. The structural insights from such studies are valuable for understanding the properties of pyrazol-3-ylamines (Thakar et al., 2015).
Synthetic Protocols
- The study by Al‐Hamdani et al. (2016) on azo-containing Schiff-base dyes involved the synthesis of compounds using pyrazol-4-ylamine. This research is indicative of the synthetic protocols and applications of pyrazol-3-ylamines in dye chemistry (Al‐Hamdani et al., 2016).
Synthesis of Building Blocks
- Shu et al. (2012) reported the synthesis of a tetrahydropyrazolopyrazine building block, demonstrating the use of pyrazol-3-ylamines in the construction of complex molecular structures (Shu et al., 2012).
Medicinal Chemistry Applications
- A study by Rathi et al. (2013) focused on the synthesis of compounds for anti-inflammatory applications. This research provides an example of how derivatives of pyrazol-3-ylamines can be utilized in medicinal chemistry (Rathi et al., 2013).
Antimicrobial Properties
- Research by Siddiqui et al. (2013) on the synthesis of novel pyrazole derivatives, including those similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, showed potential antimicrobial activities (Siddiqui et al., 2013).
Green Chemistry Approaches
- Al-Matar et al. (2010) demonstrated green chemistry approaches in the synthesis of pyrano[2,3-c]-pyrazoles, highlighting environmentally friendly methods relevant to pyrazol-3-ylamine chemistry (Al-Matar et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-13-14(11(9)12)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINJSJPUAJVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349471 |
Source


|
| Record name | 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-methyl-2H-pyrazol-3-ylamine | |
CAS RN |
3528-49-2 |
Source


|
| Record name | 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


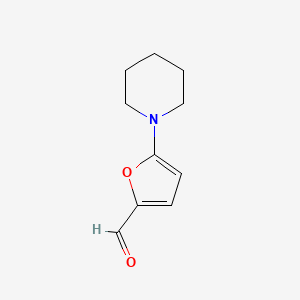



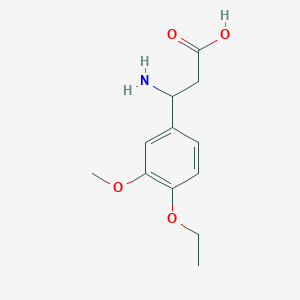
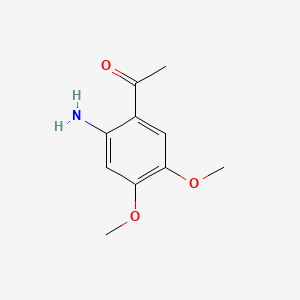

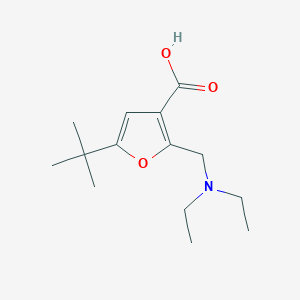
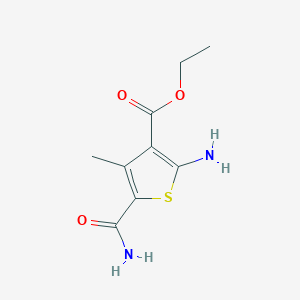
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)


